13-phenyltridecanoic acid is a fatty acid characterized by the presence of a phenyl group attached to a tridecanoic acid backbone. This compound is notable for its occurrence in various plant species, particularly within the Aroid family, including Arum italicum and Arum maculatum. Its structural uniqueness and biological significance make it an interesting subject of study in lipid chemistry and plant biochemistry.
13-phenyltridecanoic acid has been identified primarily in the seed oils of certain plants, notably Arum italicum and Arum maculatum. These plants are known for their medicinal properties and culinary uses, particularly in regions such as Turkey, where they are employed in traditional medicine and local dishes . The extraction of this fatty acid from plant sources typically involves methods such as Soxhlet extraction or petroleum ether extraction followed by gas chromatography-mass spectrometry analysis to confirm its presence and quantify its concentration .
In terms of classification, 13-phenyltridecanoic acid belongs to the category of phenyl fatty acids, which are fatty acids that contain a phenyl group as part of their structure. This class of compounds is significant due to their potential biological activities and roles in various metabolic processes.
The synthesis of 13-phenyltridecanoic acid can be achieved through several methods, primarily focusing on the extraction from natural sources. For laboratory synthesis, one might consider using phenylacetic acid as a precursor, undergoing alkylation reactions to form the desired fatty acid chain.
The most common method for obtaining 13-phenyltridecanoic acid is through extraction from plant materials. This involves:
The molecular structure of 13-phenyltridecanoic acid consists of a straight-chain fatty acid with a phenyl group attached at the third carbon from the carboxylic end. Its chemical formula is , indicating it has 16 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms.
Where represents the carbon atoms in the chain excluding the carboxylic group.
13-phenyltridecanoic acid can undergo various chemical reactions typical for fatty acids:
In laboratory settings, 13-phenyltridecanoic acid can be transformed into its methyl ester derivative through transesterification reactions using methanol and an acid catalyst, facilitating its analysis via gas chromatography .
The mechanism by which 13-phenyltridecanoic acid exerts its effects is not fully understood but may involve interactions with cellular membranes or modulation of metabolic pathways. Fatty acids are known to influence signaling pathways related to inflammation and metabolism.
Research indicates that phenolic compounds like 13-phenyltridecanoic acid may exhibit anti-inflammatory properties and play roles in cellular signaling processes, potentially impacting lipid metabolism .
Relevant analyses often involve assessing its behavior under different pH conditions and temperatures to determine stability profiles .
13-phenyltridecanoic acid has potential applications in various scientific fields:
Research continues to explore its biological activities, including anti-inflammatory effects and potential roles in human health .
Chemoenzymatic synthesis leverages biological catalysts to achieve high regio- and stereoselectivity in fatty acid functionalization. For 13-phenyltridecanoic acid, microbial systems—particularly Rhodococcus erythropolis—demonstrate exceptional efficiency in precursor-directed biosynthesis. This approach utilizes phenylalanine or phenylalkanoic precursors that are enzymatically elongated via iterative Claisen condensations catalyzed by type I fatty acid synthases (FAS). The phenyl moiety is incorporated at the ω-terminus through selective acyl carrier protein (ACP) loading and chain extension cycles, yielding 13-phenyltridecanoic acid with >90% regiochemical fidelity [3].
Table 1: Enzymatic Systems for ω-Phenyl Fatty Acid Biosynthesis
Organism | Precursor | Key Enzyme | Product Regiospecificity |
---|---|---|---|
Rhodococcus erythropolis | Phenylalanine | Phenylacetyl-CoA ligase | ω-13 (dominant) |
Dracunculus vulgaris | Endogenous phenylpropanoids | Acyl-ACP thioesterase | ω-13 (exclusive) |
Vibrio alginolyticus | Phenylacetate | β-Ketoacyl-ACP synthase | Mixed ω-10/ω-12 |
Baker’s yeast (Saccharomyces cerevisiae ATCC® 9080™) further enhances this strategy by enabling enantioselective reductions. For instance, ethyl 3-oxo-3-phenylpropanoate is reduced to (S)-3-hydroxy-3-phenylpropanoate (ee >98%), serving as a chiral building block for C13-chain homologation via β-ketoacyl-CoA intermediates. This method achieves 85% overall yield in 8-step cascades [2].
Optimizing phenyl positioning requires precise modulation of chain-elongation kinetics and precursor bioavailability. Key parameters include:
Table 2: Impact of Reaction Parameters on Phenyl Regiochemistry
Parameter | Condition A | Condition B | ω-13 Selectivity | Yield |
---|---|---|---|---|
Solvent Polarity | Petroleum ether | Methanol/water (4:1) | 92% | 68% |
45% | 32% | |||
Precursor Chain Length | C8-phenyl substrate | C6-phenyl substrate | 78% | 71% |
52% | 49% | |||
Catalyst Type | G. candidum lipase | Chemical hydrolysis | >95% | 63% |
60% | 88% |
Homologation strategies vary significantly in atom economy and scalability:
Table 3: Homologation Technique Efficiency Comparison
Method | Reaction Time | Atom Economy | Isolated Yield | Byproduct Formation |
---|---|---|---|---|
Reformatsky Coupling | 12 h | 64% | 68% ± 5% | Wurtz dimers (15–20%) |
Malonate Alkylation | 24 h | 82% | 58% ± 3% | O-Alkylated adducts (30%) |
Microbial Biosynthesis | 72 h | 91% | 89% ± 4% | Even-chain FAs (<5%) |
ConclusionsOptimized chemoenzymatic routes—particularly microbial biosynthesis—outperform classical homologation in synthesizing 13-phenyltridecanoic acid, achieving near-quantitative ω-13 regioselectivity and yields >85%. Key advances include solvent engineering to stabilize phenylacetyl-CoA intermediates and enzymatic resolution to purge regioisomers. Future work should address in vitro reconstitution of plant FAS complexes for scalable production [3] [6].
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